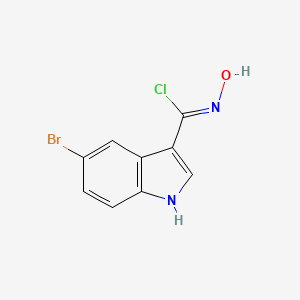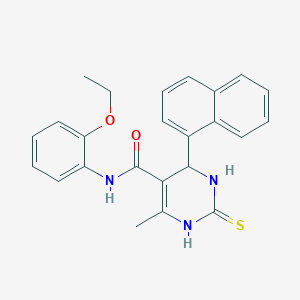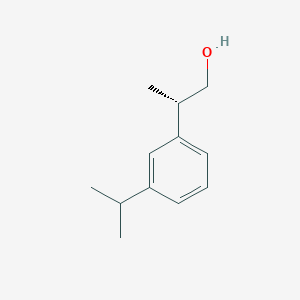
(3R)-3-(2-Bromophenyl)piperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3R)-3-(2-Bromophenyl)piperidine;hydrochloride” is a chemical compound with the molecular formula C11H15BrClN . It has a molecular weight of 276.6 . This compound is typically stored at 2-8°C .
Synthesis Analysis
Piperidones, which include “this compound”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones are prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14BrN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H/t9-;/m1./s1 .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the retrieved sources.
Applications De Recherche Scientifique
Enantiomeric Resolution and Simulation Studies
(3R)-3-(2-Bromophenyl)piperidine hydrochloride and its derivatives have been extensively studied in enantiomeric resolution and simulation. One study focused on the enantiomeric resolution of stereomers of a closely related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, using a Chiralpak IA column. The research highlighted the chiral recognition mechanism, emphasizing hydrogen bonding and π–π interactions as the major forces for chiral resolution, suggesting the potential of similar methods for (3R)-3-(2-Bromophenyl)piperidine hydrochloride (Ali et al., 2016).
Crystal and Molecular Structure Analysis
The compound's analogs have been subject to crystal and molecular structure analysis, offering insights into their conformation and interaction patterns. For example, the study on 4-Piperidinecarboxylic acid hydrochloride revealed its protonated piperidine ring in a chair conformation and detailed hydrogen bonding and electrostatic interactions, which could be relevant for understanding the structural properties of (3R)-3-(2-Bromophenyl)piperidine hydrochloride (Szafran et al., 2007).
Pharmaceutical Impurity Identification
The compound and its derivatives are also instrumental in identifying and characterizing impurities in pharmaceutical substances. A study on the identification of impurities in a drug related to multidrug-resistant tuberculosis highlighted the use of high-performance liquid chromatography and spectroscopic techniques, which could be applicable for ensuring the purity of (3R)-3-(2-Bromophenyl)piperidine hydrochloride in pharmaceutical contexts (Jayachandra et al., 2018).
Synthesis and Copolymerization
The compound's derivatives have applications in the synthesis and copolymerization of new materials. For instance, halogen and methoxy ring-trisubstituted propyl cyanophenylpropenoates, prepared via piperidine catalyzed Knoevenagel condensation, have been used for copolymerization with styrene, indicating potential applications in material science and polymer chemistry (Soto et al., 2019).
Propriétés
IUPAC Name |
(3R)-3-(2-bromophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGAQUWIYRKZTQ-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=CC=C2Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2353860.png)
![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2353862.png)





![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2353874.png)
![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2353876.png)
![4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2353877.png)
![N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2353878.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2353880.png)

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)